molecular formula C9H15N3O B13321055 (2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine

(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine

Cat. No.: B13321055
M. Wt: 181.23 g/mol
InChI Key: UINZMOADFXRHMR-DTWKUNHWSA-N
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Description

(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine is a chiral compound with potential applications in various scientific fields. Its unique structure, which includes a tetrahydrofuran ring and a pyrazole moiety, makes it an interesting subject for research in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via condensation reactions with hydrazines and 1,3-diketones.

    Chiral Resolution: The final step involves resolving the racemic mixture to obtain the desired (2R,3S) enantiomer.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Biological Research: Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Industrial Applications: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3S)-2-(1-Methyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine
  • (2R,3S)-2-(1-Propyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine
  • (2R,3S)-2-(1-Butyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine

Uniqueness

(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)tetrahydrofuran-3-amine is unique due to its specific chiral configuration and the presence of an ethyl group on the pyrazole ring. This configuration can influence its biological activity and chemical reactivity, making it distinct from other similar compounds.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

(2R,3S)-2-(1-ethylpyrazol-4-yl)oxolan-3-amine

InChI

InChI=1S/C9H15N3O/c1-2-12-6-7(5-11-12)9-8(10)3-4-13-9/h5-6,8-9H,2-4,10H2,1H3/t8-,9+/m0/s1

InChI Key

UINZMOADFXRHMR-DTWKUNHWSA-N

Isomeric SMILES

CCN1C=C(C=N1)[C@@H]2[C@H](CCO2)N

Canonical SMILES

CCN1C=C(C=N1)C2C(CCO2)N

Origin of Product

United States

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